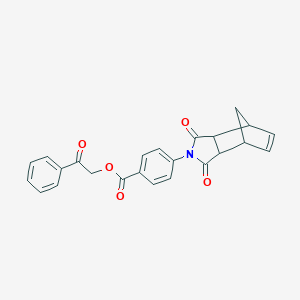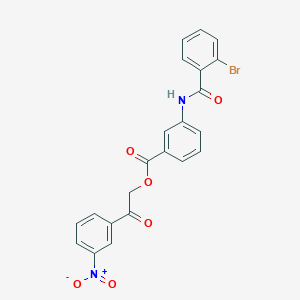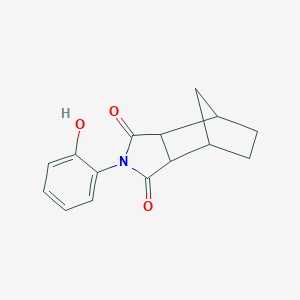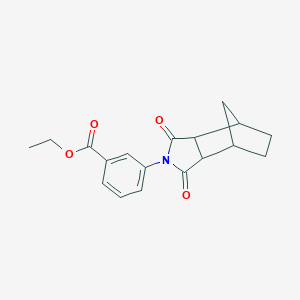![molecular formula C25H18N4O3S2 B434691 2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide CAS No. 420093-86-3](/img/structure/B434691.png)
2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Labeling and Radioligand Evaluation The compound has been investigated for its potential as a radioligand. Specifically, N-[11C]methylated quinoline-2-carboxamides have been labeled with carbon-11 as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).
Chemoselective Thionation-Cyclization The compound plays a role in the synthesis of thiazoles. A chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent has been reported. This method leads to the introduction of ester, N-substituted carboxamide, or peptide functionality in thiazoles, demonstrating the compound's versatility in chemical synthesis (Kumar et al., 2013).
Anticancer and Antiamoebic Activity Derivatives of the compound have shown promising biological activities. For instance, quinoxaline derivatives exhibited less IC50 values than the standard drug metronidazole, indicating potential antiamoebic activity. Additionally, these derivatives were found to be non-toxic in MTT assay using kidney epithelial cell line, showcasing their safety profile (Budakoti et al., 2008).
Photocatalytic Properties The compound has also been used in the synthesis of metal–organic complexes with notable photocatalytic activities. For example, octamolybdate-based complexes synthesized using amide-derived ligands showcased remarkable photocatalytic activities for organic dyes. These findings underscore the potential of these complexes in photocatalytic applications (Wang et al., 2021).
Antibacterial and Antimalarial Activity Some novel quinoline incorporated 1,3-thiazinan-4-one derivatives synthesized from the compound were screened for antibacterial and antimalarial activities. Certain derivatives exhibited excellent antibacterial activity against specific bacterial strains and substantial antitubercular and antimalarial activities, emphasizing the compound's therapeutic potential (Umamatheswari et al., 2017).
Propiedades
Número CAS |
420093-86-3 |
|---|---|
Nombre del producto |
2-phenyl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide |
Fórmula molecular |
C25H18N4O3S2 |
Peso molecular |
486.6g/mol |
Nombre IUPAC |
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H18N4O3S2/c30-24(27-18-10-12-19(13-11-18)34(31,32)29-25-26-14-15-33-25)21-16-23(17-6-2-1-3-7-17)28-22-9-5-4-8-20(21)22/h1-16H,(H,26,29)(H,27,30) |
Clave InChI |
HMTRBVUBZDRDQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenacyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B434708.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B434710.png)


![3-{[4-(Acetylamino)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434799.png)
![17-(3-Acetylphenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B434807.png)
![3-{[4-(Propoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434815.png)


![2-{4-Nitrophenyl}-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B434903.png)

